Alanosine
Descripción general
Descripción
Alanosine, also known as SDX-102 , is an antimetabolite and an amino acid analogue derived from the bacterium Streptomyces alanosinicus . It has been studied for the treatment of pancreatic cancer . It is used as one of a few experimental treatments for patients with deadly pancreatic cancer when the main chemotherapeutic treatment regimen of gemcitabine is no longer useful .
Synthesis Analysis
Alanosine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .
Molecular Structure Analysis
Alanosine belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . The 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .
Chemical Reactions Analysis
Alanosine is involved in the inhibition of adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .
Physical And Chemical Properties Analysis
Alanosine is a small molecule with a chemical formula of C3H7N3O4 . The average weight of Alanosine is 149.1054 .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Alanosine, also known as L-alanosine, is a potent inhibitor of adenine biosynthesis and has been studied for its potential use in treating MTAP-deficient cancers . MTAP (Methylthioadenosine phosphorylase)–deficient tumors are dependent on the de novo purine synthesis pathway .
Methods of Application or Experimental Procedures
In a phase II study, patients with MTAP-deficient solid tumors such as mesothelioma, non–small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer were treated with L-alanosine at a starting dose of 80 mg/m2 by continuous intravenous infusion daily for 5 days every 21 days .
Results or Outcomes
The study found that L-alanosine was ineffective in patients with advanced MTAP-deficient tumors at the given dose and schedule . There were no objective responses; 24% had stable disease, including 2 patients with mesothelioma who had prolonged stable disease lasting 7.5 and 15.2 months, respectively .
Biosynthesis of Diazeniumdiolate
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis . Diazeniumdiolates are N-nitroso-containing natural products with antibacterial and anticancer properties .
Methods of Application or Experimental Procedures
The biosynthetic pathway involves the synthesis and loading of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) onto a free-standing peptidyl carrier protein (PCP) domain .
Results or Outcomes
The study identified essential biosynthetic genes and revealed the source of the N-nitroso group . The findings will facilitate efforts to determine the biochemistry of diazeniumdiolate formation .
Treatment of T-cell Acute Lymphoblastic Leukemia
Specific Scientific Field
This application is in the field of Hematology .
Summary of the Application
Alanosine has been studied as a potential treatment for T-cell acute lymphoblastic leukemia . This is due to its ability to selectively inhibit the enzyme methylthioadenosine phosphorylase (MTAP), which is deficient in some cancers .
Results or Outcomes
The outcomes of this research are not specified in the available resources. Further research may provide more detailed results .
Attenuation of Stemness in Brain Tumor Initiating Cells
Specific Scientific Field
This application is in the field of Neuro-Oncology .
Summary of the Application
Alanosine has been shown to impair the mitochondrial function and stemness of brain tumor initiating cells . This is particularly relevant for glioblastoma (GBM), a lethal brain cancer that exhibits high levels of drug resistance partially due to tumor cell stemness .
Methods of Application or Experimental Procedures
The study demonstrated that purine blockade via treatment with Alanosine, an inhibitor of de novo purine synthesis, attenuates the stemness of MTAP-deficient GBM cells .
Results or Outcomes
The study found that Alanosine-induced reduction in stemness is mediated in part by compromised mitochondrial function . These effects were apparent even when the treatment was transient and with a low dose . The study also showed that Alanosine sensitizes GBM cells to temozolomide (TMZ) in vitro and in an orthotopic GBM model .
Treatment of Malignant Glioma
Specific Scientific Field
This application is in the field of Neuro-Oncology .
Summary of the Application
Alanosine has been studied for its potential use in treating malignant glioma . Malignant glioma is a type of brain cancer that is often resistant to treatment . Alanosine’s ability to inhibit the enzyme methylthioadenosine phosphorylase (MTAP), which is deficient in some cancers, makes it a potential therapeutic option .
Results or Outcomes
The outcomes of this research are not specified in the available resources. Further research may provide more detailed results .
Treatment of Metastatic Melanoma
Specific Scientific Field
This application is in the field of Dermato-Oncology .
Summary of the Application
Alanosine has been studied as a potential treatment for metastatic melanoma . Melanoma is a type of skin cancer that can spread to other parts of the body . Alanosine’s ability to inhibit MTAP, which is deficient in some cancers, makes it a potential therapeutic option .
Results or Outcomes
The outcomes of this research are not specified in the available resources. Further research may provide more detailed results .
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-YUSKDDKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024175 | |
Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. | |
Record name | Alanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alanosine | |
CAS RN |
5854-93-3 | |
Record name | Alanosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.